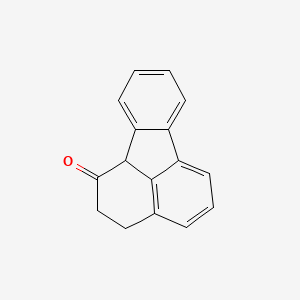![molecular formula C21H16Cl2N2O2 B14420807 4,4'-Methylenebis[5-(4-chlorophenyl)-3-methyl-1,2-oxazole] CAS No. 84198-60-7](/img/structure/B14420807.png)
4,4'-Methylenebis[5-(4-chlorophenyl)-3-methyl-1,2-oxazole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Methylenebis[5-(4-chlorophenyl)-3-methyl-1,2-oxazole] is a synthetic organic compound known for its unique chemical structure and properties. This compound features a methylene bridge connecting two oxazole rings, each substituted with a 4-chlorophenyl group and a methyl group. The presence of these functional groups imparts specific chemical and physical characteristics to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis[5-(4-chlorophenyl)-3-methyl-1,2-oxazole] typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with acetone to form 4-chlorophenyl-3-methyl-1,2-oxazole. This intermediate is then reacted with formaldehyde to introduce the methylene bridge, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of 4,4’-Methylenebis[5-(4-chlorophenyl)-3-methyl-1,2-oxazole] often employs large-scale batch or continuous processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient synthesis while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Methylenebis[5-(4-chlorophenyl)-3-methyl-1,2-oxazole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole rings to more saturated structures.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
4,4’-Methylenebis[5-(4-chlorophenyl)-3-methyl-1,2-oxazole] finds applications in several scientific research fields:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,4’-Methylenebis[5-(4-chlorophenyl)-3-methyl-1,2-oxazole] involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Methylenebis(2-chlorophenyl isocyanate): Known for its use in polyurethane production.
4,4’-Methylenebis(2-chloroaniline): Used as a curing agent for epoxy resins and polyurethane.
Uniqueness
4,4’-Methylenebis[5-(4-chlorophenyl)-3-methyl-1,2-oxazole] is unique due to its specific substitution pattern and the presence of oxazole rings. This structure imparts distinct chemical and biological properties, differentiating it from other methylenebis compounds.
Propiedades
Número CAS |
84198-60-7 |
|---|---|
Fórmula molecular |
C21H16Cl2N2O2 |
Peso molecular |
399.3 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-4-[[5-(4-chlorophenyl)-3-methyl-1,2-oxazol-4-yl]methyl]-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C21H16Cl2N2O2/c1-12-18(20(26-24-12)14-3-7-16(22)8-4-14)11-19-13(2)25-27-21(19)15-5-9-17(23)10-6-15/h3-10H,11H2,1-2H3 |
Clave InChI |
XXEZVYPTKHZGSY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=C1CC2=C(ON=C2C)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


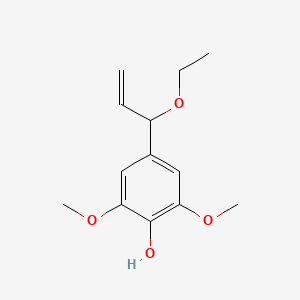
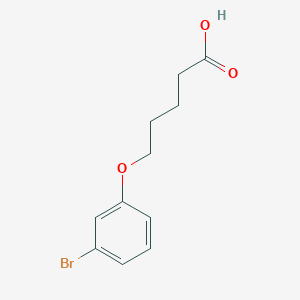
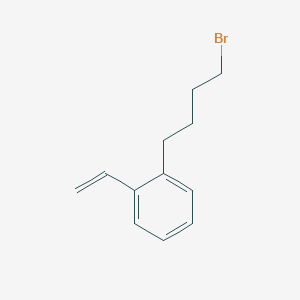
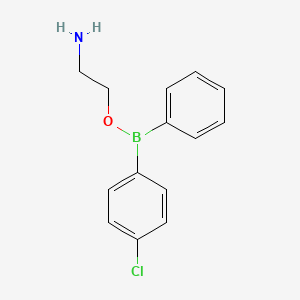
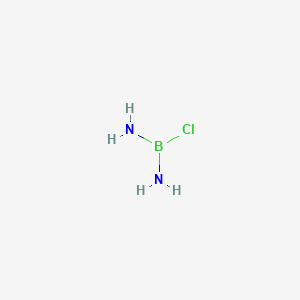
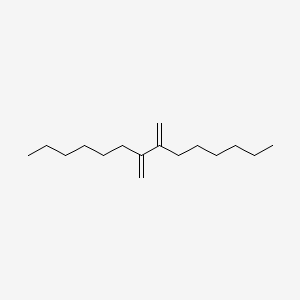

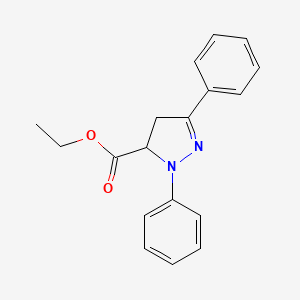
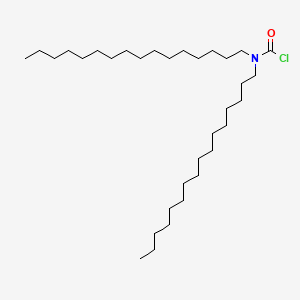
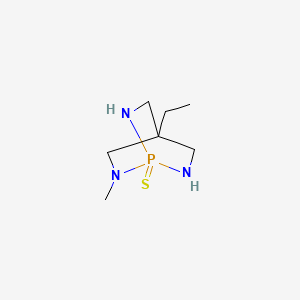
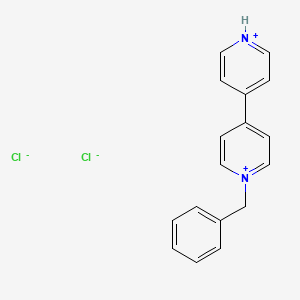
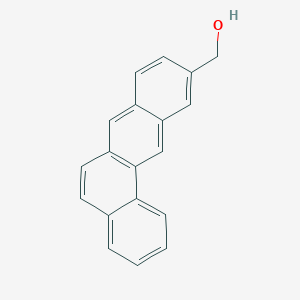
![Bicyclo[4.2.0]octa-1,3,5-triene-7-propanal, 3-methoxy-](/img/structure/B14420798.png)
